molecular formula C13H7BrF2N2S B7790110 N-(4-bromo-2-fluorophenyl)-6-fluoro-1,3-benzothiazol-2-amine

N-(4-bromo-2-fluorophenyl)-6-fluoro-1,3-benzothiazol-2-amine

Cat. No.: B7790110
M. Wt: 341.18 g/mol
InChI Key: MITZACCMTIEPTG-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-6-fluoro-1,3-benzothiazol-2-amine is a chemical compound with a complex structure that includes bromine, fluorine, and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-6-fluoro-1,3-benzothiazol-2-amine typically involves multiple steps. One common method starts with the preparation of 4-bromo-2-fluoroaniline, which is then reacted with 6-fluoro-1,3-benzothiazole-2-amine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-6-fluoro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium methoxide, potassium tert-butoxide, dichloromethane.

    Oxidation: Potassium permanganate, sulfuric acid.

    Reduction: Hydrogen gas, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-6-fluoro-1,3-benzothiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-6-fluoro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2-fluorophenyl)-6-fluoro-1,3-benzothiazol-2-amine is unique due to the presence of both benzothiazole and fluorinated phenyl groups, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-fluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrF2N2S/c14-7-1-3-10(9(16)5-7)17-13-18-11-4-2-8(15)6-12(11)19-13/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITZACCMTIEPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrF2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a similar manner to that described above for the preparation of N-(4-bromo-2-fluorophenyl)-4-methyl-1,3-benzothiazol-2-amine and N-(4-bromo-2-fluorophenyl)-N-(6-trifluoromethoxy-1,3-benzothiazol-2-yl)amine, using 2-chloro-6-fluoro-1,3-benzothiazole and 2-fluoro-4-bromoaniline, was prepared the desired product as a white solid (78% yield). 1H NMR (400 MHz, DMSO-d6) δ 10.50 (s, 1H), 8.60 (t, 1H), 7.80 (d, 1H), 7.60 (m, 2H), 7.40 (d, 1H), 7.20 (m, 1H).
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Yield
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Synthesis routes and methods II

Procedure details

In a similar manner to the procedure described above for the preparation of N-(4-bromophenyl)-6-fluoro-1,3-benzothiazol-2-amine, 2-chloro-6-fluoro-benzothiazole and 2-fluoro-4-bromoaniline were reacted together to provide N-(4-bromo-2-fluoro-phenyl)-6-fluoro-1,3-benzothiazol-2-amine as a solid. 1H NMR (DMSO-d6) δ 10.50 (s, 1H), 8.60 (t, 1H), 7.80 (d, 1H), 7.60 (m, 2H), 7.40 (d, 1H), 7.20 (m, 1H)).
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